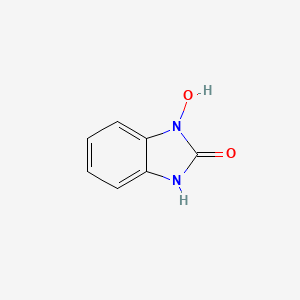

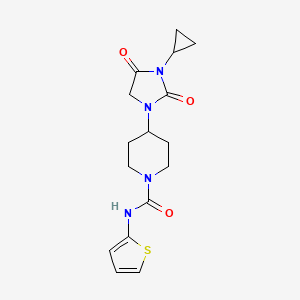

![molecular formula C9H10N2O3 B2743189 咪唑并[1,2-a]吡啶-3-基乙酸水合物 CAS No. 1397194-70-5](/img/structure/B2743189.png)

咪唑并[1,2-a]吡啶-3-基乙酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Other methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives by the use of nitroalkenes, N,N-dimethylglyoxylamide, or a cross-coupling reaction have been proposed in the literature .科学研究应用

药用化学和生物活性

咪唑并[1,2-a]吡啶衍生物表现出显著的生物活性,使其成为药用化学中关注的对象。例如,这些化合物因其抗癌特性而被探索,其中特定的类似物作为抗肿瘤治疗临床试验中的先导分子。咪唑并[1,2-a]吡啶支架的多功能性允许进行结构修饰,从而产生具有潜在抗念珠菌、抗菌和抗病毒活性的新型治疗剂(Deep 等人,2016); (Kaplancıklı 等人,2008)。

化学合成和功能化

研究还集中在咪唑并[1,2-a]吡啶的合成和功能化上,重点介绍了创建 C-N、C-O 和 C-S 键的方法。这些进展促进了具有增强生物活性的化合物的开发,进一步强调了该支架在温和反应条件下在制药应用中的效用(曹等人,2014)。

传感器技术和荧光探针

咪唑并[1,2-a]吡啶基化合物由于其光物理特性而被用作传感器和荧光探针。这些化合物用于检测金属离子和通过研究膜动力学、水合作用和流动性来监测细胞健康。基于咪唑并[1,5-a]吡啶的荧光 pH 探针在酸性条件下的开发展示了该支架在传感器技术中的适应性(张等人,2015); (雷诺等人,2022)。

作用机制

Target of Action

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a derivative of imidazo[1,2-a]pyridine, which is known to have a broad spectrum of biological activity . The primary targets of this compound are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets by blocking GABA receptors . This blocking action results in changes in neuronal excitability, leading to its effects on brain function . It’s worth noting that imidazo[1,2-a]pyridine compounds are considered more novel preparations with fewer side effects compared to classical benzodiazepine tranquilizers .

Biochemical Pathways

Given its interaction with gaba receptors, it’s likely that it influences theGABAergic neurotransmission pathway . The downstream effects of this interaction can include changes in neuronal excitability and various brain functions .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to block γ-aminobutyric acid receptors, which is the basis for its hypnotic effect .

Cellular Effects

Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSNECWOFHRDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

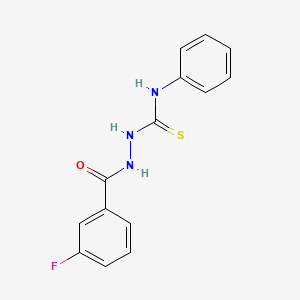

![4-amino-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2743107.png)

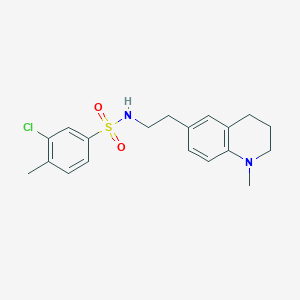

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2743109.png)

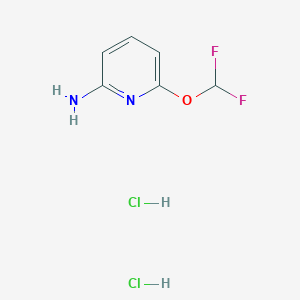

![2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride](/img/structure/B2743112.png)

![(2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one](/img/structure/B2743116.png)

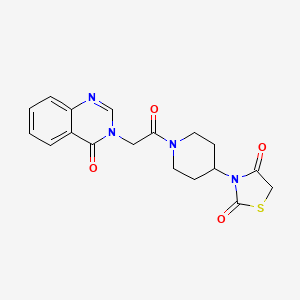

![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2743120.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)

![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![(1S,5S)-bicyclo[3.2.0]heptan-2-one](/img/structure/B2743127.png)